molecular formula C9H7F3N2 B8760723 2-Amino-5-methyl-4-trifluoromethylbenzonitrile

2-Amino-5-methyl-4-trifluoromethylbenzonitrile

Cat. No. B8760723
M. Wt: 200.16 g/mol
InChI Key: WLYUHMDUERBMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methyl-4-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-amino-5-methyl-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c1-5-2-6(4-13)8(14)3-7(5)9(10,11)12/h2-3H,14H2,1H3

InChI Key

WLYUHMDUERBMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (37.42 g, 670 mmol) was added in small portions to a stirred suspension of finely grinded 5-methyl-2-nitro-4-trifluoromethyl-benzonitrile from step 3 (34.58 g, 150 mmol) in methanol (75 mL) and 37% HCl (93 mL). The internal temperature was kept between 40 and 60° C. by external water bath cooling. The resulting brown solution was stirred for 1 h at 50° C., giving a green suspension. The mixture was poured into ice cold water (600 mL), the precipitated solid was filtered off and washed with water to give a green solid, which was dissolved in boiling ethanol (700 mL), activated carbon (ca. 10 g) was added, and the mixture was refluxed for 1 h. The hot solution was filtered, and the solvent was evaporated in vacuum to leave the title compound as a brown-yellow solid (23.55 g, 78%), which was used without further purification. MS (EI) 200.1 [M].
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
34.58 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
93 mL
Type
solvent
Reaction Step Three
Name
Quantity
37.42 g
Type
catalyst
Reaction Step Three
Yield
78%

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